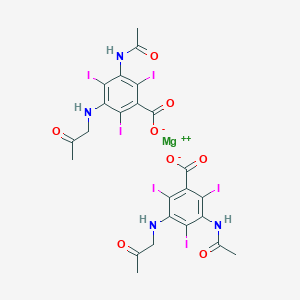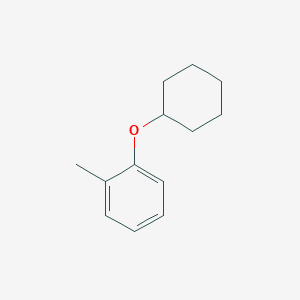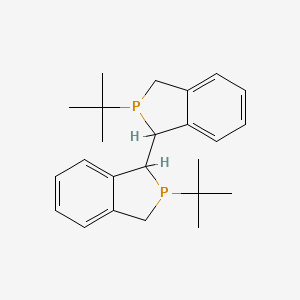
2-Tert-butyl-1-(2-tert-butyl-1,3-dihydroisophosphindol-1-yl)-1,3-dihydroisophosphindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Dihidroisoindol-1-il)-2-terc-butil-1,3-dihidroisoindol es un compuesto orgánico complejo que pertenece a la clase de los isoindoles.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(1,3-Dihidroisoindol-1-il)-2-terc-butil-1,3-dihidroisoindol típicamente implica reacciones orgánicas de varios pasos. Los materiales de partida comunes pueden incluir compuestos aromáticos sustituidos con terc-butilo y reactivos que contienen fósforo. Las condiciones de reacción a menudo requieren catalizadores específicos, solventes y control de temperatura para lograr el producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar escalar los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, utilizar reactores de flujo continuo y garantizar la pureza y el rendimiento del producto final mediante técnicas de purificación avanzadas.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(1,3-Dihidroisoindol-1-il)-2-terc-butil-1,3-dihidroisoindol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Reacción con agentes oxidantes para formar derivados oxidados.
Reducción: Reacción con agentes reductores para formar derivados reducidos.
Sustitución: Reacción con nucleófilos o electrófilos para reemplazar grupos funcionales específicos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos como las aminas. Las condiciones de reacción pueden variar según la transformación deseada, incluida la temperatura, el solvente y el tiempo de reacción.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos de fosfina, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.
Aplicaciones Científicas De Investigación
Química: Se utiliza como ligando en la química de coordinación y la catálisis.
Biología: Investigado por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas y desarrollo de fármacos.
Industria: Utilizado en el desarrollo de materiales avanzados y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(1,3-Dihidroisoindol-1-il)-2-terc-butil-1,3-dihidroisoindol implica su interacción con objetivos moleculares y vías específicas. Estos pueden incluir la unión a iones metálicos, la participación en reacciones redox y la influencia en las vías bioquímicas. Se requieren estudios detallados para dilucidar los mecanismos exactos y los objetivos moleculares.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares a 1-(1,3-Dihidroisoindol-1-il)-2-terc-butil-1,3-dihidroisoindol incluyen otros isoindoles y heterociclos que contienen fósforo. Los ejemplos pueden incluir:
- 1,3-Dihidroisoindol
- 2-Terc-butil-1,3-dihidroisoindol
Singularidad
La singularidad de 1-(1,3-Dihidroisoindol-1-il)-2-terc-butil-1,3-dihidroisoindol radica en su patrón de sustitución específico de terc-butilo y sus posibles aplicaciones en varios campos. Sus características estructurales pueden conferir propiedades químicas y físicas únicas, convirtiéndolo en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
IUPAC Name |
2-tert-butyl-1-(2-tert-butyl-1,3-dihydroisophosphindol-1-yl)-1,3-dihydroisophosphindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32P2/c1-23(2,3)25-15-17-11-7-9-13-19(17)21(25)22-20-14-10-8-12-18(20)16-26(22)24(4,5)6/h7-14,21-22H,15-16H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBRTCFUVLYSKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1CC2=CC=CC=C2C1C3C4=CC=CC=C4CP3C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

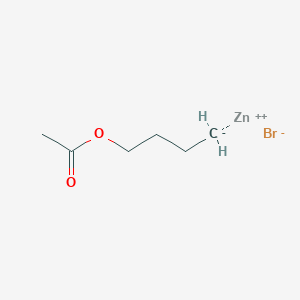


![2-Hydroxy-4-[[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]-4-oxobutanoic acid](/img/structure/B12293529.png)
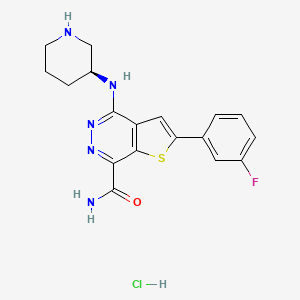
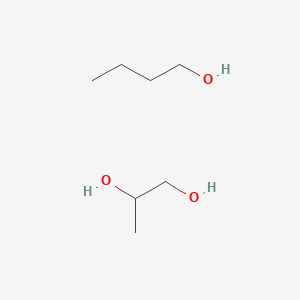
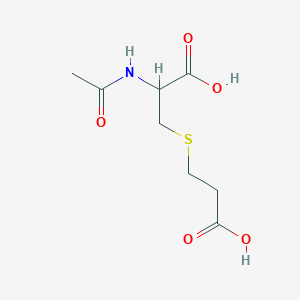


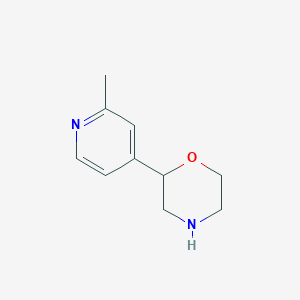
![3'-methoxy-13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12293562.png)
